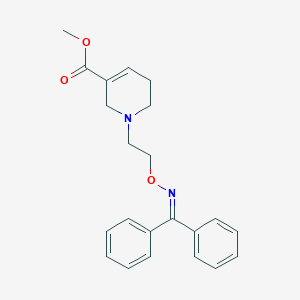
NO-711ME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NO-711ME is a complex organic compound with a molecular formula of C22H24N2O3 This compound is known for its unique structure, which includes a pyridine ring, a diphenylmethylene group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[(Diphenylmethylene)amino]
Actividad Biológica
NO-711ME, also known as α-Casozepine, is a selective GABA uptake inhibitor that has garnered attention for its potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound functions primarily as a GABA uptake inhibitor , enhancing the availability of GABA (gamma-aminobutyric acid) in the synaptic cleft. By inhibiting the reuptake of GABA, this compound increases its concentration and prolongs its action on GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) . This mechanism suggests potential applications in treating conditions characterized by reduced GABAergic activity, such as anxiety disorders and epilepsy.
Cytotoxicity and Neuroprotection
The cytotoxicity of this compound has been evaluated using various in vitro assays. These assays assess cell viability and apoptosis in neuronal cell lines exposed to different concentrations of this compound. The findings indicate that:
- Cell Viability: this compound demonstrated a protective effect on neuronal cells against oxidative stress-induced cytotoxicity.
- Apoptosis Inhibition: The compound significantly reduced apoptosis markers, suggesting its potential as a neuroprotective agent .
Impact on Neurotransmission
This compound's role in modulating neurotransmission has been studied extensively. Key findings include:
- Increased GABA Levels: Studies show that this compound effectively increases extracellular GABA levels in brain slices, enhancing inhibitory transmission .
- Behavioral Effects: Animal studies indicate that administration of this compound results in anxiolytic-like effects, supporting its potential use in anxiety management .
Study 1: Anxiolytic Effects in Rodents
A study conducted on rodent models assessed the anxiolytic properties of this compound. The results indicated that:
- Behavioral Tests: Rodents treated with this compound exhibited significantly reduced anxiety-like behaviors in elevated plus maze and open field tests.
- Dosing: A dose-dependent response was observed, with optimal effects at lower concentrations .
| Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 2.0 | 70 |
Study 2: Neuroprotection Against Ischemia
Another pivotal study investigated the neuroprotective effects of this compound during ischemic events:
- Model: In vitro ischemia was induced in neuronal cultures.
- Findings: Pre-treatment with this compound significantly reduced cell death and preserved neuronal integrity post-ischemia.
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 45 | 55 |
| This compound (10 µM) | 80 | 20 |
Propiedades
IUPAC Name |
methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGETBAXCNUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














